Ethyl 3-methyl-4-oxopentanoate

Organic Synthesis Medicinal Chemistry Regioselectivity

Ethyl 3-methyl-4-oxopentanoate (CAS 55424-74-3) is a branched-chain β-ketoester (molecular formula C8H14O3, molecular weight 158.19 g/mol). The molecule contains a chiral center at the C3 position, enabling the synthesis of enantioenriched intermediates.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 55424-74-3
Cat. No. B3053702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-4-oxopentanoate
CAS55424-74-3
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)C(=O)C
InChIInChI=1S/C8H14O3/c1-4-11-8(10)5-6(2)7(3)9/h6H,4-5H2,1-3H3
InChIKeyHYMVBRIEVYRZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-methyl-4-oxopentanoate (CAS 55424-74-3) for Advanced Synthesis: Scientific Procurement & Differentiation Guide


Ethyl 3-methyl-4-oxopentanoate (CAS 55424-74-3) is a branched-chain β-ketoester (molecular formula C8H14O3, molecular weight 158.19 g/mol) [1]. The molecule contains a chiral center at the C3 position, enabling the synthesis of enantioenriched intermediates . Its core structure—a γ-ketoester framework with a methyl substituent at the 3‑position—provides a distinct stereoelectronic and reactivity profile that diverges from common comparators such as ethyl 4‑methyl‑3‑oxopentanoate (the isobutyryl regioisomer) and ethyl 2‑methyl‑3‑oxobutanoate .

Why Ethyl 3-methyl-4-oxopentanoate (CAS 55424-74-3) Cannot Be Interchanged with Common Regioisomeric or Alkyl Analogs


Generic β‑ketoester substitution is precluded by two critical structure‑derived constraints. First, the position of the carbonyl groups dictates the regiochemical outcome of nucleophilic attacks and cyclocondensation reactions; the 3‑methyl‑4‑oxo substitution pattern of ethyl 3‑methyl‑4‑oxopentanoate introduces steric bulk at the α‑position to the ketone, which materially alters reaction yields and product profiles when compared with the isomeric ethyl 4‑methyl‑3‑oxopentanoate (CAS 7152‑15‑0) [1]. Second, the chiral center at C3 mandates enantioselective methodologies to access single enantiomers, whereas achiral or racemic mixtures of simpler β‑ketoesters (e.g., ethyl acetoacetate) cannot deliver the stereochemically defined intermediates required in modern asymmetric synthesis .

Quantitative Differentiation Evidence: Ethyl 3-methyl-4-oxopentanoate (55424-74-3) vs. Closest Analogs


Regiochemical Differentiation: 3‑Methyl‑4‑oxo vs. 4‑Methyl‑3‑oxo Pentanoate Frameworks

Ethyl 3-methyl-4-oxopentanoate exhibits a distinctly different synthetic utility compared to its regioisomer ethyl 4-methyl-3-oxopentanoate (CAS 7152-15-0), a key intermediate in atorvastatin production. The 3-methyl-4-oxo framework positions the ketone group at the terminus of the acyl chain, enabling a 74% yield in β-methylated γ-ketoester formation via zinc carbenoid-mediated chain extension—a transformation that is not accessible using the 4-methyl-3-oxo isomer due to the altered electrophilic environment [1][2].

Organic Synthesis Medicinal Chemistry Regioselectivity

Alkyl Chain Length: Ethyl vs. Methyl Ester for Lipophilicity-Governed Applications

Ethyl 3-methyl-4-oxopentanoate (C8) offers a higher computed LogP (XLogP3-AA = 0.6) than the methyl ester analog methyl 3-methyl-4-oxopentanoate (C7, LogP estimated at approximately 0.1) [1]. This difference in lipophilicity influences membrane permeability and pharmacokinetic behavior when used as a building block for bioactive molecules. Ethyl esters generally provide a better balance between aqueous solubility and passive membrane diffusion compared to methyl esters, which can be advantageous for optimizing lead compounds [2].

Drug Discovery ADME Optimization Lipophilicity

Boiling Point and Vapor Pressure: Processing and Purification Distinctions

Ethyl 3-methyl-4-oxopentanoate demonstrates a significantly higher boiling point (206.0±0.0 °C at 760 mmHg) and lower vapor pressure (0.2±0.4 mmHg at 25 °C) compared to ethyl 2-methyl-3-oxobutanoate (185.8±8.0 °C at 760 mmHg; 0.7±0.4 mmHg at 25 °C) . This ~20 °C boiling point elevation, arising from the extended carbon chain and additional methyl group, reduces volatility during high-temperature reactions and simplifies purification via distillation, offering a practical advantage in process development and scale-up.

Process Chemistry Downstream Processing Volatility

Enzymatic Inhibition Profile: Dihydroorotase Activity as a Class-Level Indicator

In a class-level assessment, ethyl 3-methyl-4-oxopentanoate has been evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells, displaying an IC50 of 1.00 × 10^6 nM (1 mM) at 10 µM concentration and pH 7.37 [1]. While this potency is modest, it provides a baseline for structure-activity relationship (SAR) studies when comparing this compound with other β‑ketoesters that may exhibit differing inhibitory activities against this or related enzymes. No direct head-to-head comparator data is available for this assay.

Biochemical Pharmacology Enzyme Inhibition Target Engagement

Recommended Application Scenarios for Ethyl 3-methyl-4-oxopentanoate (CAS 55424-74-3) Based on Comparative Evidence


Scenario 1: Asymmetric Synthesis of γ‑Ketoester Building Blocks via Chain Extension

Ethyl 3-methyl-4-oxopentanoate is specifically recommended for zinc carbenoid-mediated chain extension reactions to prepare β‑methylated γ‑ketoesters, as evidenced by the 74% yield achievable in this transformation [1]. This application leverages the unique 3-methyl-4-oxo regioisomeric structure, which cannot be effectively replaced by the more common ethyl 4-methyl-3-oxopentanoate (atorvastatin intermediate).

Scenario 2: Lead Optimization Campaigns Requiring Moderate Lipophilicity (LogP ~0.6)

For medicinal chemistry programs where a β‑ketoester building block with a computed LogP of approximately 0.6 is desired to balance permeability and solubility, ethyl 3-methyl-4-oxopentanoate is a suitable choice [1]. Its lipophilicity is intermediate between the more polar methyl ester (LogP ~0.1) and more lipophilic alkyl esters, offering a tunable property space for ADME optimization [2].

Scenario 3: High-Temperature Reactions or Distillation-Intensive Processes

In process development scenarios where reduced volatility is advantageous—such as reactions conducted above 100 °C or where solvent loss during distillation must be minimized—ethyl 3-methyl-4-oxopentanoate (BP 206.0 °C) provides a 20 °C boiling point advantage over ethyl 2-methyl-3-oxobutanoate (BP 185.8 °C) [1][2]. This can simplify reaction setups and improve safety margins.

Scenario 4: Enzyme Inhibition SAR Studies Targeting Dihydroorotase or Related Amidohydrolases

Ethyl 3-methyl-4-oxopentanoate can serve as a reference compound in SAR studies aimed at modulating dihydroorotase inhibition. Its reported IC50 of 1 mM (10 µM assay concentration) provides a benchmark against which structural modifications of the β‑ketoester core can be evaluated for improved potency [1].

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